

# Application Notes and Protocols for Measuring Lesogaberan Napadisylate Efficacy in Animal Models

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## Compound of Interest

Compound Name: *Lesogaberan napadisylate*

Cat. No.: *B11934014*

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These application notes provide detailed protocols for evaluating the efficacy of **Lesogaberan napadisylate**, a selective  $\gamma$ -aminobutyric acid type B (GABAB) receptor agonist, in validated animal models of Gastroesophageal Reflux Disease (GERD) and Non-alcoholic Steatohepatitis (NASH).

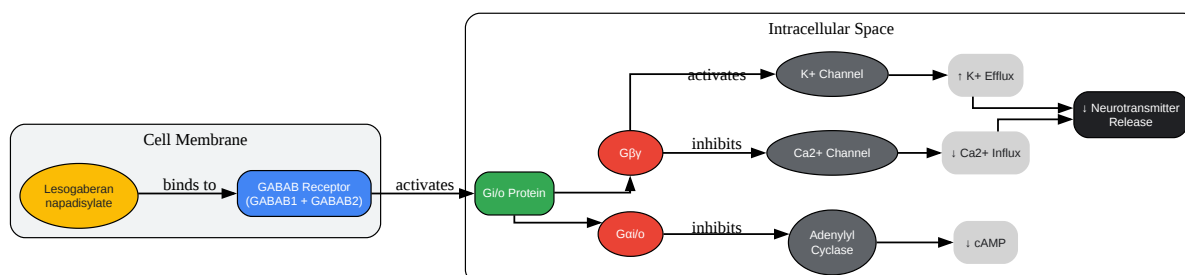
## Introduction

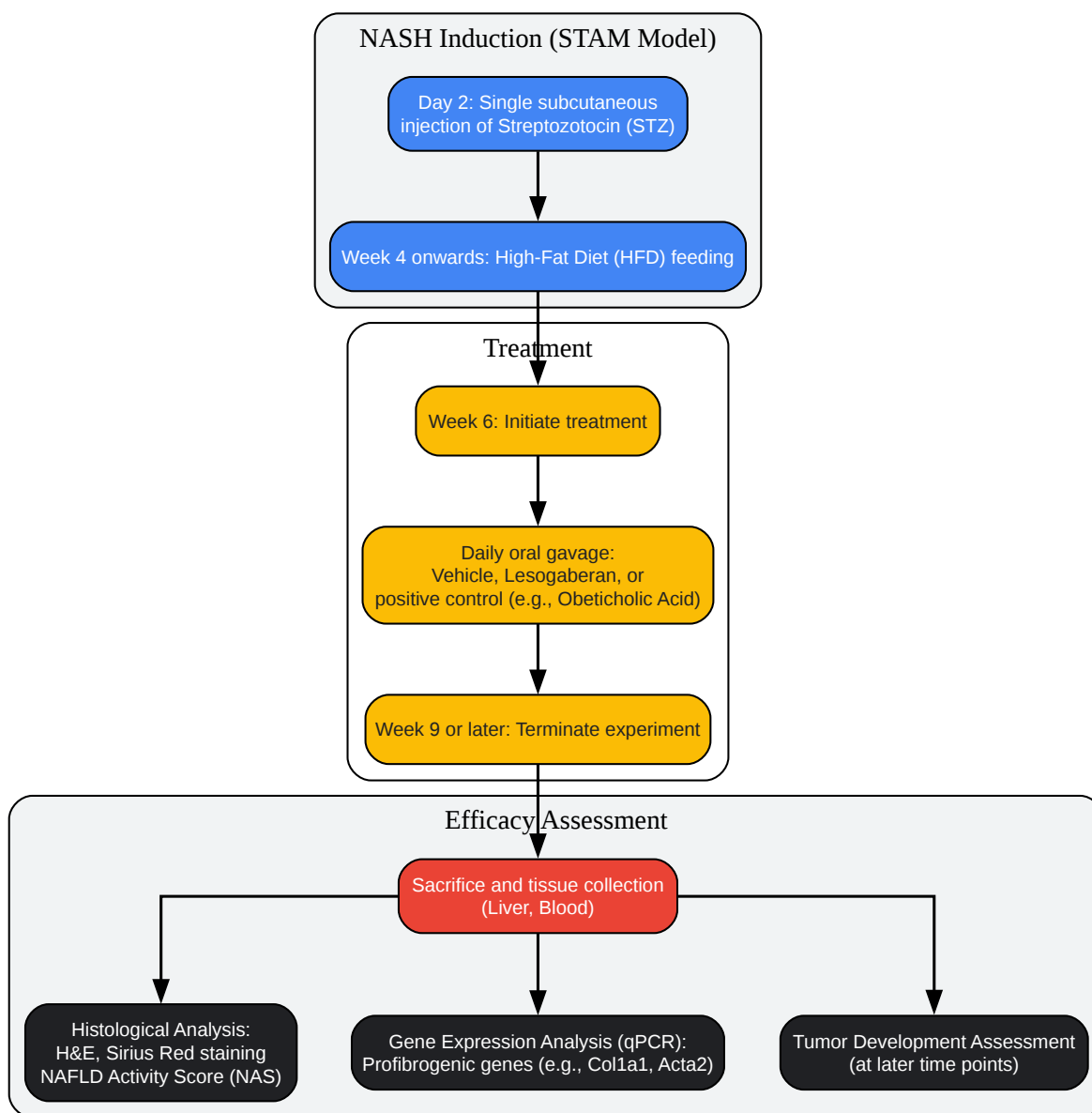
**Lesogaberan napadisylate** (formerly AZD-3355) is a peripherally restricted GABAB receptor agonist.<sup>[1][2]</sup> Its mechanism of action involves the activation of GABAB receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission. In the context of GERD, Lesogaberan has been shown to inhibit transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.<sup>[3][4][5]</sup> More recently, its therapeutic potential has been explored in NASH, where it has demonstrated hepatoprotective, anti-inflammatory, and antifibrotic effects.<sup>[6][7]</sup>

## Mechanism of Action: GABAB Receptor Signaling

Lesogaberan acts as an agonist at the GABAB receptor, a heterodimeric G-protein coupled receptor. Upon binding, it induces a conformational change that leads to the dissociation of the G-protein complex into its  $G\alpha$  ( $G\alpha i/o$ ) and  $G\beta\gamma$  subunits. These subunits then modulate

downstream effectors, leading to a reduction in neuronal excitability and neurotransmitter release.





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